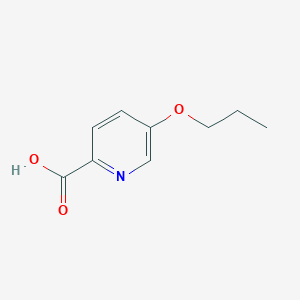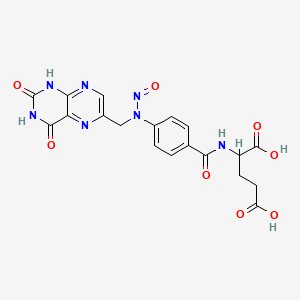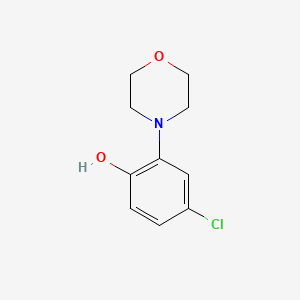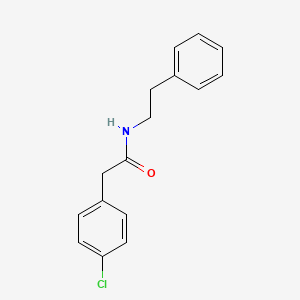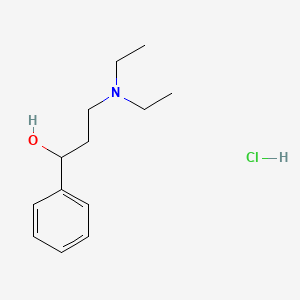![molecular formula C11H8O4 B13998125 Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate is an organic compound that features a benzo[d][1,3]dioxole moiety, which is a structural motif found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions are employed.
Major Products
Oxidation: Benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 3-(benzo[d][1,3]dioxol-5-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety is known to interact with various biological pathways, potentially leading to effects such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)propionic acid: The precursor to Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate.
Benzo[d][1,3]dioxole-5-carboxylic acid: An oxidation product of the compound.
3-(benzo[d][1,3]dioxol-5-yl)propanol: A reduction product of the compound.
Uniqueness
This compound is unique due to its ester functional group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H8O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2,4,6H,7H2,1H3 |
InChI Key |
ZNDGZPZHQOZWBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



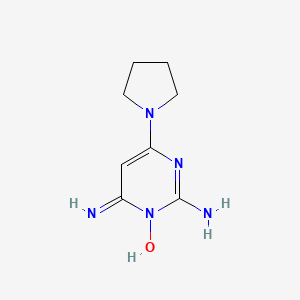
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

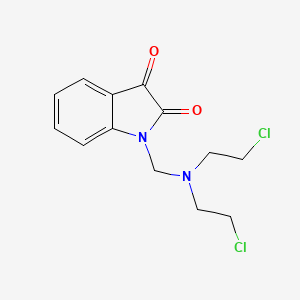

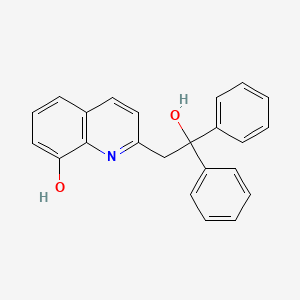
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
